molecular formula Cu(OH)2CO3 B043907 Cupric acetate monohydrate CAS No. 6046-93-1

Cupric acetate monohydrate

Cat. No.: B043907
CAS No.: 6046-93-1
M. Wt: 199.65 g/mol
InChI Key: NWFNSTOSIVLCJA-UHFFFAOYSA-L
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Description

Cupric acetate monohydrate, also known as copper(II) acetate monohydrate, is a chemical compound with the formula Cu(C₂H₃O₂)₂·H₂O. It is a dark green crystalline solid that is odorless and soluble in water. This compound has been used since ancient times as a fungicide and green pigment. Today, it is widely used as a reagent in the synthesis of various inorganic and organic compounds .

Safety and Hazards

Cupric acetate monohydrate is considered hazardous. It is harmful if swallowed and very toxic in contact with skin. It causes severe skin burns and eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Cupric acetate monohydrate, also known as copper(II) acetate, primarily targets copper deficiency in the body . Copper is an essential trace element that is vital for the health of all living things (humans, plants, animals, and microorganisms). The human body uses copper for a variety of purposes, including energy production, iron metabolism, connective tissue synthesis, and brain neurotransmission .

Mode of Action

Copper(II) acetate monohydrate interacts with its targets by providing the necessary copper ions. These copper ions are then used in various biochemical reactions in the body. For instance, copper is a cofactor for several enzymes, including cytochrome c oxidase, which is involved in cellular respiration and energy production .

Biochemical Pathways

Copper(II) acetate monohydrate affects various biochemical pathways due to the central role of copper in many biological processes. For instance, it is involved in the synthesis of hemoglobin and collagen, the regulation of gene expression, the functioning of the nervous system, and the immune response .

Pharmacokinetics

It is known that copper absorbed from the intestine is transported quickly into blood serum and deposited in the liver .

Result of Action

The molecular and cellular effects of copper(II) acetate monohydrate’s action are diverse due to the wide range of biological processes that copper is involved in. For instance, it can help prevent and treat copper deficiency, which can lead to anemia, neutropenia, and bone abnormalities . Additionally, it can be used as a catalyst in various chemical reactions, including the synthesis of biologically active spiropyrans and 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives .

Action Environment

The action, efficacy, and stability of copper(II) acetate monohydrate can be influenced by various environmental factors. For example, its solubility in water and alcohol can affect its bioavailability . Moreover, its stability can be affected by temperature, as it undergoes thermal decomposition under certain conditions

Biochemical Analysis

Biochemical Properties

Cupric acetate monohydrate forms complexes which may be used in biochemical reactions such as DNA extraction . It can bind ribose hydroxyls of purine and pyrimidine nucleosides . It is also used as a catalyst or oxidizing agent in organic syntheses .

Cellular Effects

The cellular effects of this compound are not well-studied. Copper ions, which are part of the compound, are known to play a role in various cellular processes. They are involved in electron transfer in the electron transport chain, a crucial process in cellular respiration .

Molecular Mechanism

It is known that copper ions can act as either a recipient or a donor of electrons, participating in various reactions . This property allows this compound to act as a catalyst in various chemical reactions .

Temporal Effects in Laboratory Settings

The thermal decomposition of this compound under 500 °C in air includes three main steps . First, it is dehydrated under 168 °C. Then, it decomposes to initial solid products and volatile products at 168–302 °C. Finally, the initial solid products Cu and Cu2O are oxidized to CuO in air at 302–500 °C .

Dosage Effects in Animal Models

Copper compounds have been studied for their antifertility effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways due to the presence of copper ions. Copper is an essential trace element that is vital to the health of all living things . In humans, it helps enable the body to form red blood cells and aids in the maintenance of nerve cells and the immune system .

Transport and Distribution

Copper ions, which are part of the compound, are known to be transported and distributed within cells and tissues .

Subcellular Localization

Copper ions, which are part of the compound, are known to be localized in various subcellular compartments .

Preparation Methods

Cupric acetate monohydrate can be synthesized through several methods:

Chemical Reactions Analysis

Cupric acetate monohydrate undergoes various types of chemical reactions:

Comparison with Similar Compounds

Cupric acetate monohydrate can be compared with other copper compounds such as:

This compound is unique in its ability to act as a catalyst in specific organic reactions and its historical significance as a pigment and fungicide.

Properties

IUPAC Name

copper;diacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFNSTOSIVLCJA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8CuO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209202
Record name Cupric acetate monohydrate
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Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green solid; [Merck Index] Blue-green odorless powder; [Alfa Aesar MSDS]
Record name Copper(II) acetate monohydrate
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CAS No.

6046-93-1, 66923-66-8
Record name Cupric acetate monohydrate
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Record name Cupric acetate monohydrate
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Record name Acetic acid, copper(2+) salt, monohydrate
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Record name Copper di(acetate) hydrate
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Record name CUPRIC ACETATE MONOHYDRATE
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Synthesis routes and methods I

Procedure details

A Cu containing catalyst was prepared by ion-exchange with copper acetate. A 0.3 M copper (II) acetate monohydrate solution was prepared by dissolving 96 g of the copper salt in 1.6 L of deionized water at 60° C. 300 g of the calcined zeolite of example 1 was then added to this solution. An ion-exchange reaction between the H-form of the calcined zeolite described in example 1 and the copper ions was carried out by agitating the slurry at 60° C. for 1 hour. The pH was between 4.5 and 4.8 during the reaction. The resulting mixture was then filtered, washed until the filtrate had a conductivity of <200 μScm−1, which indicated that substantially no soluble or free copper remained in the sample, and the washed sample was dried at 90° C. The obtained Cu catalyst comprised CuO at 3.29% by weight and Na at 300 ppm, both reported on a volatile free basis. The BET surface of the calcined material was 468 m2/g, determined according to DIN 66131, and the Langmuir surface area was 636 m2/g, determined according to DIN 66135.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
96 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 L
Type
solvent
Reaction Step Two
[Compound]
Name
zeolite
Quantity
300 g
Type
reactant
Reaction Step Three
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A Cu containing catalyst was prepared by ion-exchange with copper acetate. A copper (II) acetate monohydrate solution was prepared by dissolving 47.9 g of the copper salt in 800 L of deionized water at 60° C. 200 g of the NH4-form described in comparative example 2.1 was then added to this solution. An ion-exchange reaction between the NH4-form of the zeolite described in comparative example 2.1 and the copper ions was carried out by agitating the slurry at 60° C. for 1 hour. The pH was between 5 and 5.3 during the reaction. The resulting mixture was then filtered, washed until the filtrate had a conductivity of <200 μScm−1, which indicated that substantially no soluble or free copper remained in the sample, and the washed sample was dried at 90° C. The obtained Cu catalyst comprised CuO at 3.4% by weight and Na2O at less than 100 ppm. The SiO2:Al2O3 was 29.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
47.9 g
Type
reactant
Reaction Step Two
Name
Quantity
800 L
Type
solvent
Reaction Step Two
[Compound]
Name
NH4
Quantity
200 g
Type
reactant
Reaction Step Three
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Name
NH4
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
zeolite
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0 (± 1) mol
Type
reactant
Reaction Step Four
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copper
Quantity
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Reaction Step Five

Synthesis routes and methods III

Procedure details

A copper (II) acetate monohydrate solution was prepared by dissolving 89.8 g of copper acetate salt in 1.125 l of deionized water at 70° C. 300 g of the zeolitic material of CE 1.4 was then added to this solution. An ion-exchange reaction between the NH4+-form of the zeolitic material and the copper ions was carried out by agitating the slurry at 70° C. for 1.5 hours. The pH was between 4.8 and 4.5 during the reaction. The resulting mixture was then filtered, washed until the filtrate had a conductivity of <200 microSiemens/cm, which indicated that substantially no soluble or free copper remained in the sample, and the washed sample was dried at 90° C. The obtained Cu containing material comprised Cu at 2.4% by weight and Na at 104 ppm. The SiO2:Al2O3 was 30:1.
Quantity
89.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.125 L
Type
solvent
Reaction Step One
[Compound]
Name
zeolitic material
Quantity
300 g
Type
reactant
Reaction Step Two
[Compound]
Name
NH4+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

A CuCHA powder catalyst was prepared by ion-exchange with copper acetate. A 0.40 M of copper (II) acetate monohydrate solution was prepared by dissolving 89.8 g of the copper salt in 1.125 L of deionized water at 70° C. 300 g of NH4+-form CHA was then added to this solution. An ion-exchange reaction between the NH4+-form CHA and the copper ions was carried out by agitating the slurry at 70° C. for 1 hour. The pH was between 4.8 and 4.5 during the reaction. The resulting mixture was then filtered, washed until the filtrate had a conductivity of <200 μcm−1, which indicated that substantially no soluble or free copper remained in the sample, and the washed sample was dried at 90° C. The obtained CuCHA catalyst comprised CuO at 3.06% by weight and Na2O at 140 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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copper
Quantity
89.8 g
Type
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Reaction Step Two
Name
Quantity
1.125 L
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Reaction Step Two
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Name
NH4+
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300 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cupric acetate monohydrate
Reactant of Route 2
Cupric acetate monohydrate
Reactant of Route 3
Cupric acetate monohydrate
Reactant of Route 4
Cupric acetate monohydrate
Reactant of Route 5
Cupric acetate monohydrate
Reactant of Route 6
Cupric acetate monohydrate

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